molecular formula C7H11NO2S B038487 Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate CAS No. 125089-02-3

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate

Cat. No. B038487
M. Wt: 173.24 g/mol
InChI Key: KHUBACFPTYUTGI-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate” is represented by the InChI code: 1S/C6H9NO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3,7H2,1H3 . This indicates that the compound has a five-membered ring structure (thiophene) with a methyl and an amino group attached to it .


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate” has a molecular weight of 159.21 . The compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

  • Synthesis of Thieno[3,4-d]pyrimidines : It can be converted into various derivatives useful in synthesizing thieno[3,4-d]pyrimidines, which have potential applications in pharmaceuticals and materials science (Ryndina et al., 2002).

  • Photocyclization for Molecular Synthesis : Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate undergoes selective photocyclization leading to complex cyclic structures, useful in synthesizing novel molecules (Anklam et al., 1985).

  • Catalysis and Organic Synthesis : It is used in the synthesis of 4-arylsulfonyl-3-carboxamidothiophenes, suggesting its application in catalysis and further organic synthesis (Stephens et al., 1999).

  • Peptide/Peptoid Conformation Studies : It aids in the synthesis of conformationally constrained tryptophan derivatives for peptide and peptoid conformation elucidation studies, potentially useful in biochemical and medicinal research (Horwell et al., 1994).

  • Synthesis of Tetrasubstituted Thiophenes : Demonstrates a one-pot multicomponent protocol for the synthesis of tetrasubstituted thiophenes, enhancing efficiency and economy in chemical production (Sahu et al., 2015).

Future Directions

Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties like “Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate” with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 4-amino-3-methyl-2,3-dihydrothiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUBACFPTYUTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390670
Record name Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate

CAS RN

125089-02-3
Record name Methyl 3-amino-4,5-dihydro-4-methyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125089-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-amino-2-(methoxycarbonyl)-4,5-dihydrothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PU ESTEKS - Preparation of Thiophenes by Ring-Closure …, 1985 - Wiley Online Library
The reactions leading to di-and tetrahydrothiophenes could be systematized in the same way as those leading to thiophenes, according to the components undergoing the cyclization (…
Number of citations: 0 onlinelibrary.wiley.com

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